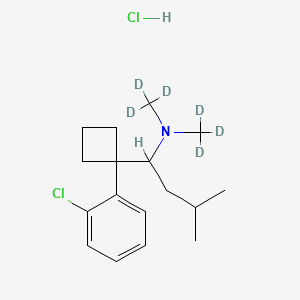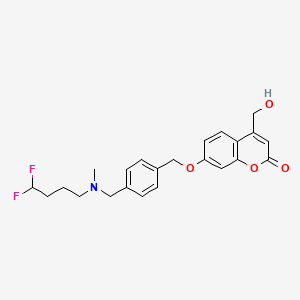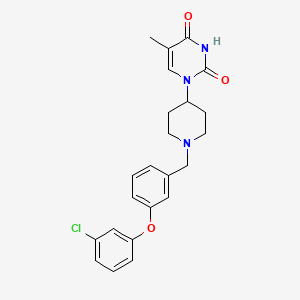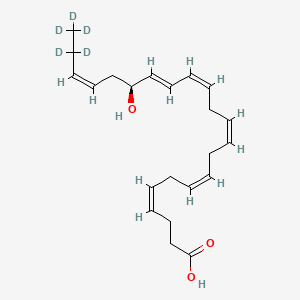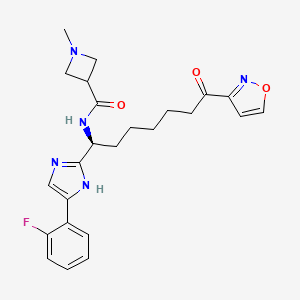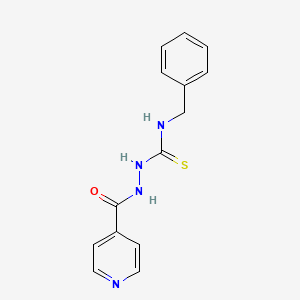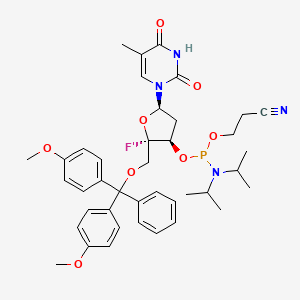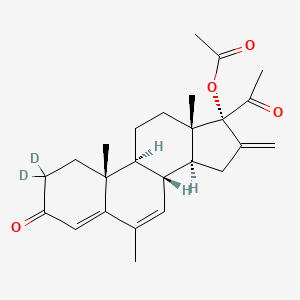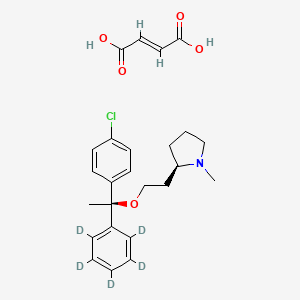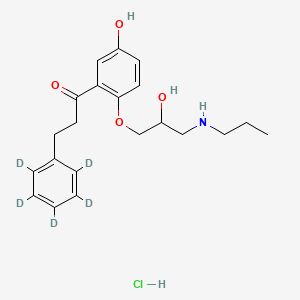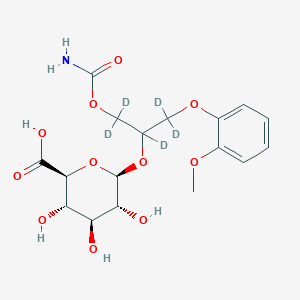
Methocarbamol-d5 beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methocarbamol-d5 beta-D-Glucuronide is a deuterium-labeled derivative of Methocarbamol, a muscle relaxant. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and quantification in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol-d5 beta-D-Glucuronide involves the incorporation of deuterium into the Methocarbamol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Methocarbamol-d5 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学研究应用
Methocarbamol-d5 beta-D-Glucuronide is widely used in scientific research for various applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of drug absorption, distribution, metabolism, and excretion.
Drug Metabolism: It is used to study the metabolic pathways and the formation of metabolites in the body.
Proteomics: The compound is used in proteomics research to study protein interactions and functions.
Toxicology: It helps in understanding the toxicological effects and safety profile of Methocarbamol and its derivatives.
作用机制
Methocarbamol-d5 beta-D-Glucuronide exerts its effects through mechanisms similar to Methocarbamol. It acts as a central nervous system depressant, blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in research studies .
相似化合物的比较
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Methocarbamol beta-D-Glucuronide: The non-deuterated version of the compound.
Other Deuterated Muscle Relaxants: Compounds like deuterated Baclofen and deuterated Tizanidine.
Uniqueness
Methocarbamol-d5 beta-D-Glucuronide is unique due to its deuterium labeling, which allows for more precise tracking and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate measurement of drug concentrations and metabolites is crucial .
属性
分子式 |
C17H23NO11 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO11/c1-25-9-4-2-3-5-10(9)26-6-8(7-27-17(18)24)28-16-13(21)11(19)12(20)14(29-16)15(22)23/h2-5,8,11-14,16,19-21H,6-7H2,1H3,(H2,18,24)(H,22,23)/t8?,11-,12-,13+,14-,16+/m0/s1/i6D2,7D2,8D |
InChI 键 |
AWABFKBRFKCYRC-IYYDSSOYSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=CC=C2OC |
规范 SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


